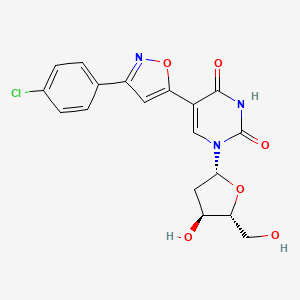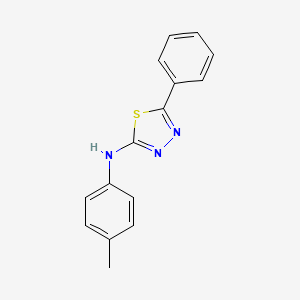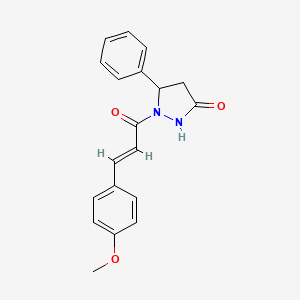
1,3-Bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran typically involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature. This reaction yields a dimeric ether compound, which, upon heating in toluene under reflux conditions, forms the desired tricyclic-fused compound . The structure of this compound is confirmed using techniques such as NMR, mass spectroscopy, and X-ray crystallography.
Industrial Production Methods
While specific industrial production methods for 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan: Another tricyclic-fused compound with similar structural features.
1,8-Di-p-tolyl-3,6-diphenyl-1,4,7-octaaztriene: A compound with multiple aromatic rings and similar synthetic routes.
Uniqueness
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is unique due to its specific arrangement of aromatic rings and the presence of both phenyl and p-tolyl groups. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
62422-91-7 |
|---|---|
Formule moléculaire |
C34H26O |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
1,3-bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran |
InChI |
InChI=1S/C34H26O/c1-23-13-17-27(18-14-23)33-31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(35-33)28-19-15-24(2)16-20-28/h3-22H,1-2H3 |
Clé InChI |
TYFBCNLPMMMYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(=CC=C(C3=C(O2)C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)



![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)



![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)


